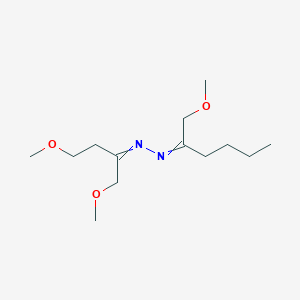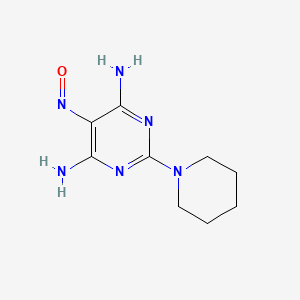![molecular formula C21H17F3O B14002582 1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene CAS No. 80054-70-2](/img/structure/B14002582.png)
1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further bonded to three trifluoroethoxy groups. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene typically involves the reaction of benzene derivatives with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives with reduced fluorine content.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene involves its interaction with molecular targets through its trifluoroethoxy groups. These groups can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is unique due to its specific structural arrangement, which includes three benzene rings and three trifluoroethoxy groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
80054-70-2 |
|---|---|
Formule moléculaire |
C21H17F3O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[diphenyl(2,2,2-trifluoroethoxy)methyl]benzene |
InChI |
InChI=1S/C21H17F3O/c22-20(23,24)16-25-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
YZHDKIHFTVSYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



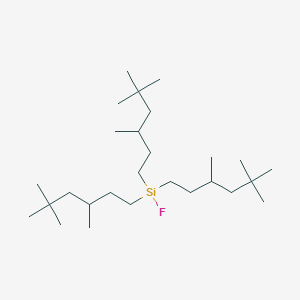

![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)

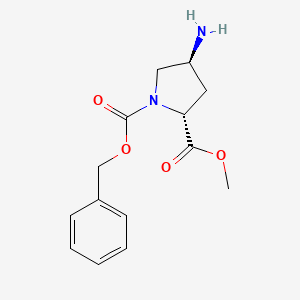

![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
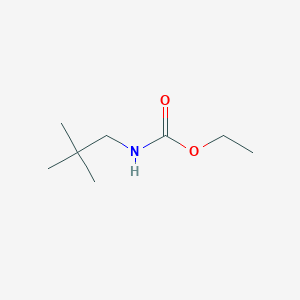

![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
